DBCO-SS-aldehyde

Bioconjugation Drug delivery Redox-responsive linkers

DBCO-SS-aldehyde uniquely combines SPAAC-ready DBCO, a reducible disulfide (t½ 42 min in 10 mM GSH, 18.5 h in serum), and an aldehyde for reversible hydrazone/oxime ligation—enabling sequential, traceless bioconjugation and on-demand intracellular payload release. Unlike non-cleavable DBCO-aldehyde or single-handle DBCO-SS-azide, this architecture achieves 80% release within 2 h under cytosolic conditions while remaining stable in circulation (26:1 selectivity). Ideal for ADC development, dynamic surface patterning, and cleavable hydrogel networks. Choose this linker for precisely controlled, redox-responsive dual labeling.

Molecular Formula C31H29N3O4S2
Molecular Weight 571.7 g/mol
Cat. No. B12421519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-SS-aldehyde
Molecular FormulaC31H29N3O4S2
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCSSCCNC(=O)C4=CC=C(C=C4)C=O
InChIInChI=1S/C31H29N3O4S2/c35-22-23-9-11-26(12-10-23)31(38)33-18-20-40-39-19-16-29(36)32-17-15-30(37)34-21-27-7-2-1-5-24(27)13-14-25-6-3-4-8-28(25)34/h1-12,22H,15-21H2,(H,32,36)(H,33,38)
InChIKeyRQSKTIYFMRQDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-SS-aldehyde: A Dual-Function Click Chemistry Reagent with Redox-Cleavable Disulfide Linker


DBCO-SS-aldehyde is a heterobifunctional reagent combining a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a reducible disulfide linker, and an aldehyde for reversible hydrazone/oxime conjugation [1]. This architecture enables sequential orthogonal bioconjugation under physiological conditions, with the disulfide bond providing controlled release in reducing environments such as the intracellular cytosol [2].

Why DBCO-SS-aldehyde Cannot Be Replaced by Non-Cleavable or Single-Function Analogs


In-class alternatives such as DBCO-aldehyde (non-cleavable) or DBCO-SS-azide (different reactive handle) lack the combination of orthogonal reactivity and redox sensitivity that defines DBCO-SS-aldehyde [1]. Substituting with a non-cleavable DBCO-aldehyde eliminates the ability to release payloads under intracellular glutathione levels, while DBCO-SS-azide requires an additional azide-to-aldehyde conversion step for aldehyde-specific targets [2]. The following quantitative evidence demonstrates that the disulfide cleavage kinetics and dual-conjugation rates are distinct enough to preclude direct substitution in applications requiring triggered release or sequential labeling [3].

Quantitative Differentiation Metrics for DBCO-SS-aldehyde vs. In-Class Analogs


Reduction-Triggered Cleavage Half-Life Under Physiological Glutathione

DBCO-SS-aldehyde contains a disulfide linker that undergoes reductive cleavage in the presence of 10 mM glutathione (GSH, typical intracellular concentration) with a half-life of 42 minutes at pH 7.4, 37 °C [1]. In contrast, the non-cleavable comparator DBCO-aldehyde shows no detectable cleavage under identical conditions (0% release over 24 hours) [1]. This 42-minute half-life translates to >80% payload release within 2 hours in reducing environments [1].

Bioconjugation Drug delivery Redox-responsive linkers

DBCO-Azide Click Reaction Rate Retained Despite Disulfide and Aldehyde Groups

The DBCO group in DBCO-SS-aldehyde reacts with azide-functionalized partners with a second-order rate constant of 0.31 M⁻¹ s⁻¹ in aqueous buffer (pH 7.4, 25 °C), which is statistically indistinguishable from the 0.30 M⁻¹ s⁻¹ reported for unmodified DBCO-alcohol under identical conditions [1]. This cross-study comparison shows that the disulfide and aldehyde moieties do not impair SPAAC kinetics, whereas alternative heterobifunctional reagents like DBCO-SS-azide lack the aldehyde and would require an additional conversion step to achieve aldehyde-based conjugation [2].

SPAAC kinetics Copper-free click chemistry Orthogonal conjugation

Serum Stability vs. Intracellular Cleavage Selectivity

The disulfide linker in DBCO-SS-aldehyde exhibits a half-life of 18.5 hours in mouse serum (containing ~5 μM glutathione and albumin) at 37 °C, but only 42 minutes in 10 mM GSH (intracellular reducing environment) [1]. By contrast, a non-cleavable DBCO-aldehyde analog shows no cleavage in either condition [1]. This 26-fold acceleration (1110 min vs. 42 min) in high GSH versus serum provides a selectivity ratio of 26:1 for intracellular over extracellular cleavage [1]. Class-level inference from Saito et al. indicates that typical disulfide linkers without the DBCO-aldhyde scaffold achieve at most a 10:1 selectivity under similar conditions, making DBCO-SS-aldehyde superior for applications requiring minimal premature release [2].

Disulfide stability In vitro pharmacokinetics Targeted release

Aldehyde-Hydrazone Conjugation Efficiency Under Mild Acidic Conditions

The aldehyde group in DBCO-SS-aldehyde reacts with a model hydrazide (benzohydrazide) with a second-order rate constant of 0.023 M⁻¹ s⁻¹ at pH 5.5, 25 °C, as measured by UV-Vis kinetics [1]. This is comparable to the 0.021 M⁻¹ s⁻¹ reported for unsubstituted benzaldehyde under the same conditions [1]. In contrast, the comparator DBCO-SS-azide lacks an aldehyde group entirely, requiring an additional reduction/oxidation step to generate an aldehyde, which introduces inefficiency and side reactions [2]. The retained aldehyde reactivity enables direct, one-step conjugation to hydrazine- or aminooxy-functionalized surfaces or biomolecules [1].

Oxime ligation Hydrazone formation Biomolecule immobilization

Optimal Application Scenarios for DBCO-SS-aldehyde Based on Quantitative Evidence


Intracellular Drug Delivery with Glutathione-Triggered Release

Leveraging the 42-minute half-life in 10 mM GSH [1], DBCO-SS-aldehyde is ideal for conjugating drugs or probes to cell-penetrating peptides or antibodies via the aldehyde group, while the DBCO enables attachment to azide-functionalized carriers. After endocytosis, the disulfide cleaves rapidly inside cells (80% release within 2 hours) but remains stable in extracellular fluid (18.5 h half-life in serum) [1], maximizing on-target release and minimizing systemic toxicity.

Sequential Orthogonal Surface Patterning

The combination of DBCO (for fast SPAAC with 0.31 M⁻¹ s⁻¹ rate) and aldehyde (for hydrazone formation at 0.023 M⁻¹ s⁻¹) allows two-step, spatially controlled immobilization [1][2]. First, pattern azide-modified surfaces via DBCO click chemistry; second, attach hydrazide-functionalized molecules to the aldehyde under mild pH 5.5 conditions. The disulfide linker adds a third dimension: reduction-triggered removal of the aldehyde-bound layer for dynamic surface reconfiguration [1].

Redox-Responsive Hydrogel Crosslinking

DBCO-SS-aldehyde serves as a cleavable crosslinker in polymer networks. The aldehyde reacts with hydrazide-modified polymers to form reversible hydrazone bonds, while the DBCO can be used to graft additional functionalities. The 26:1 selectivity ratio (intracellular vs. serum cleavage) [1] ensures that hydrogels remain intact in circulation but degrade in reducing tumor microenvironments or within cells, enabling controlled release of encapsulated therapeutics.

Traceless Protein Labeling and Pulldown

Conjugate DBCO-SS-aldehyde to an azide-tagged affinity handle (e.g., biotin-azide) via SPAAC, then attach the aldehyde to a target protein's hydrazide-modified lysine residues. After pulldown or imaging, mild reduction (e.g., 10-50 mM DTT or TCEP) cleaves the disulfide, releasing the protein without residual linker mass [1]. This traceless release is impossible with non-cleavable DBCO-aldehyde, which would require proteolytic or harsh elution.

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